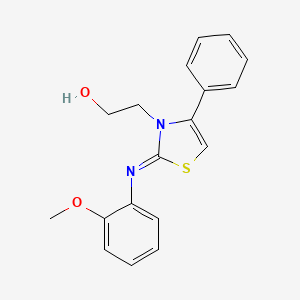
(Z)-2-(2-((2-methoxyphenyl)imino)-4-phenylthiazol-3(2H)-yl)ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-2-(2-((2-methoxyphenyl)imino)-4-phenylthiazol-3(2H)-yl)ethanol, also known as MTPE, is a thiazole derivative that has gained attention in the scientific community due to its potential therapeutic applications. MTPE has been found to exhibit anti-inflammatory, anti-tumor, and anti-diabetic activities, making it a promising candidate for further research and development.
作用機序
The exact mechanism of action of (Z)-2-(2-((2-methoxyphenyl)imino)-4-phenylthiazol-3(2H)-yl)ethanol is not fully understood, but it is believed to act through multiple pathways. One proposed mechanism is that this compound inhibits the activation of NF-κB, a transcription factor that plays a key role in the inflammatory response. By inhibiting NF-κB, this compound may reduce the production of pro-inflammatory cytokines and decrease inflammation. This compound has also been found to induce apoptosis in cancer cells by activating the caspase pathway and inhibiting the PI3K/Akt pathway.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its anti-inflammatory, anti-tumor, and anti-diabetic activities, this compound has been found to have antioxidant properties and to inhibit the activity of certain enzymes involved in lipid metabolism. This compound has also been shown to have neuroprotective effects, reducing oxidative stress and inflammation in the brain.
実験室実験の利点と制限
One advantage of using (Z)-2-(2-((2-methoxyphenyl)imino)-4-phenylthiazol-3(2H)-yl)ethanol in lab experiments is its relatively low toxicity, making it a safer alternative to other compounds with similar activities. However, one limitation is that this compound is not very water-soluble, which can make it difficult to administer in certain experiments. Additionally, more research is needed to fully understand the pharmacokinetics and pharmacodynamics of this compound in vivo.
将来の方向性
There are several potential future directions for research on (Z)-2-(2-((2-methoxyphenyl)imino)-4-phenylthiazol-3(2H)-yl)ethanol. One area of interest is exploring its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. This compound's neuroprotective effects make it a promising candidate for further study in this area. Additionally, more research is needed to understand the full range of this compound's anti-inflammatory and anti-tumor activities, as well as its potential applications in other areas such as wound healing and cardiovascular disease.
合成法
(Z)-2-(2-((2-methoxyphenyl)imino)-4-phenylthiazol-3(2H)-yl)ethanol can be synthesized through a multi-step process involving the reaction of 2-aminothiazole with 2-methoxybenzaldehyde, followed by reduction and cyclization reactions. The resulting product is purified through recrystallization to obtain this compound in high purity.
科学的研究の応用
(Z)-2-(2-((2-methoxyphenyl)imino)-4-phenylthiazol-3(2H)-yl)ethanol has been the subject of numerous scientific studies, with researchers exploring its potential applications in various fields. In one study, this compound was found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines in macrophages. Another study found that this compound had anti-tumor activity against breast cancer cells by inducing apoptosis and inhibiting cell proliferation. Additionally, this compound has been found to have anti-diabetic effects by improving insulin sensitivity and reducing blood glucose levels in diabetic mice.
特性
IUPAC Name |
2-[2-(2-methoxyphenyl)imino-4-phenyl-1,3-thiazol-3-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2S/c1-22-17-10-6-5-9-15(17)19-18-20(11-12-21)16(13-23-18)14-7-3-2-4-8-14/h2-10,13,21H,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUMZOCGXOFXEJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N=C2N(C(=CS2)C3=CC=CC=C3)CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-Fluorophenyl)-N-(3-methyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)acetamide](/img/structure/B2948964.png)
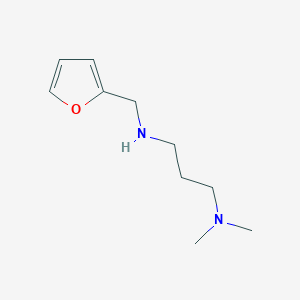
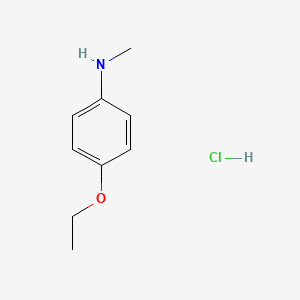
![N-{4-[(4-methyl-6-piperidin-1-ylpyrimidin-2-yl)amino]phenyl}-3-phenylpropanamide](/img/structure/B2948970.png)
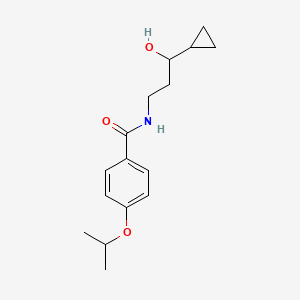
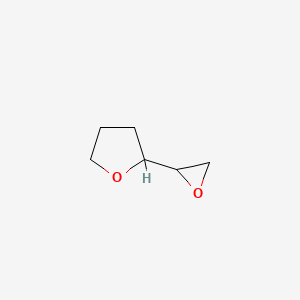
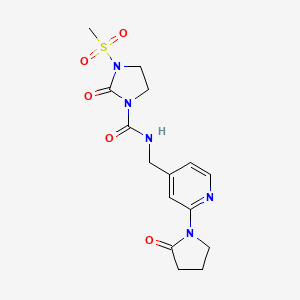
![[6-[(4,6-Dimethylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 3-methoxybenzoate](/img/structure/B2948974.png)
![N-[(6-cyclopropylpyridin-3-yl)methyl]-4-acetamidobenzamide](/img/structure/B2948975.png)
![3-[1-(2-Methylpropoxy)ethoxy]oxetane](/img/structure/B2948976.png)
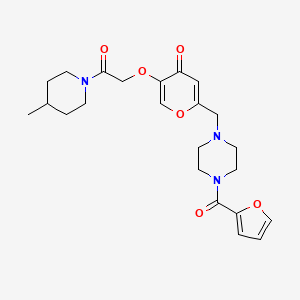
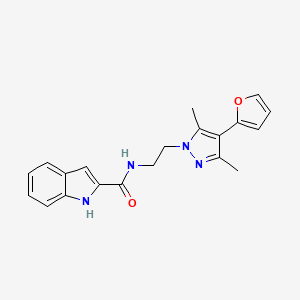

![tert-butyl 4-[(2S)-2-[(4-phenylpiperazine-1-carbonyl)amino]propanoyl]piperazine-1-carboxylate](/img/structure/B2948981.png)